

Comparative Crystallographic Analysis of Substituted Phenylacetylenes for Drug Discovery

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Compound of Interest		
Compound Name:	1-(But-3-yn-1-yl)-4- methoxybenzene	
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A detailed guide for researchers, scientists, and drug development professionals on the structural analysis of "1-(But-3-yn-1-yl)-4-methoxybenzene" and its alternatives, supported by experimental data and protocols.

While a crystal structure for the specific molecule of interest, "1-(But-3-yn-1-yl)-4-methoxybenzene," is not publicly available, this guide provides a comparative crystallographic analysis of two closely related and structurally significant alternatives: 1-ethynyl-4-methoxybenzene and 1-ethynyl-2-nitrobenzene. This comparison offers valuable insights into the effects of electron-donating and electron-withdrawing substituents on molecular conformation and crystal packing, which are critical considerations in rational drug design and materials science.

The terminal alkyne and substituted benzene moieties are prevalent in medicinal chemistry, serving as key pharmacophores or versatile synthetic handles. Understanding their three-dimensional arrangement at the atomic level through X-ray crystallography is paramount for optimizing molecular interactions with biological targets.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for 1-ethynyl-4-methoxybenzene and 1-ethynyl-2-nitrobenzene, providing a basis for their structural



comparison.

Table 1: Crystal Data and Structure Refinement.

Parameter	1-ethynyl-4- methoxybenzene	1-ethynyl-2-nitrobenzene
CCDC No.	234595	Not specified
Empirical Formula	C ₉ H ₈ O	C ₈ H ₅ NO ₂
Formula Weight	132.16	147.13
Crystal System	Monoclinic	Monoclinic
Space Group	P21/n	P21/c
a (Å)	11.239(3)	3.7874(5)
b (Å)	5.9550(12)	13.0673(16)
c (Å)	11.530(3)	13.9817(17)
α (°)	90	90
β (°)	111.89(2)	90.587(2)
y (°)	90	90
Volume (ų)	715.4(3)	692.11(15)
Z	4	4
Temperature (K)	150(2)	Not specified
Wavelength (Å)	0.71073	Not specified
R-factor (%)	4.3	Not specified

Table 2: Selected Bond Lengths and Angles.



Feature	1-ethynyl-4- methoxybenzene	1-ethynyl-2-nitrobenzene
C≡C (Å)	1.183(3)	~1.18 (typical)
C-C≡C (Å)	1.427(3)	~1.43 (typical)
C-O (methoxy) (Å)	1.369(2)	N/A
C-N (nitro) (Å)	N/A	~1.47 (typical)
C-C≡C Angle (°)	178.0(2)	~178-179
C-O-C Angle (°)	117.8(2)	N/A
O-N-O Angle (°)	N/A	~124 (typical)

Note: Data for 1-ethynyl-2-nitrobenzene is based on typical values for similar structures in the absence of a readily available CIF file.

Structural Insights and Performance Comparison

The crystallographic data reveals subtle but significant differences in the molecular geometry and crystal packing of the two analogues, driven by the electronic nature of the parasubstituent.

The methoxy group in 1-ethynyl-4-methoxybenzene is an electron-donating group, which influences the electron density of the aromatic ring and can participate in intermolecular interactions through its oxygen atom. In contrast, the nitro group in 1-ethynyl-2-nitrobenzene is a strong electron-withdrawing group, which significantly alters the electronic properties of the phenylacetylene system and can act as a hydrogen bond acceptor.

While direct performance data in a biological context is limited for these specific small molecules, their physicochemical properties are influenced by their substituents. For instance, the acidity of the acetylenic proton is known to be affected by the substituent on the phenyl ring. A study on the thermodynamic acidities of substituted phenylacetylenes showed that electron-withdrawing groups increase the acidity (lower pKa) of the terminal alkyne.[1] This can be a critical factor in designing inhibitors where the alkyne may interact with a metallic cofactor or participate in hydrogen bonding.



Furthermore, the propensity for these molecules to form different crystal packing motifs, guided by weak intermolecular interactions such as $C-H\cdots\pi$ and $C-H\cdots O$ hydrogen bonds, can impact their solid-state properties, including solubility and dissolution rate, which are key parameters in drug development.

Experimental Protocols

The determination of the crystal structures of small molecules like those presented here follows a standardized workflow.

Single Crystal X-ray Diffraction: A Generalized Protocol

- Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the
 purified compound. This is typically achieved through slow evaporation of the solvent, slow
 cooling of a saturated solution, or vapor diffusion. For the compounds discussed,
 crystallization from solvents like ethanol, methanol, or hexane is common.
- Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A
 monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded
 as the crystal is rotated.[2] Modern diffractometers use area detectors like CCDs to efficiently
 collect the intensities and positions of the diffracted X-rays.[2]
- Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background noise, crystal absorption, and detector sensitivity. The intensities of the reflections are integrated to create a unique reflection file.
- Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using computational methods such as direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, and angles.

Visualizing the Workflow

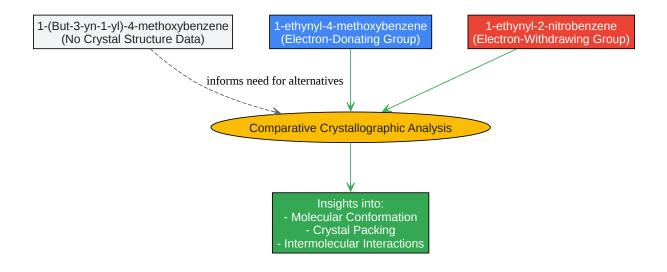


The following diagrams illustrate the key stages in the X-ray crystallographic analysis of a small molecule.



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Caption: Experimental workflow for small molecule X-ray crystallography.



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Caption: Logical relationship for the comparative analysis.

In conclusion, while the crystal structure of "1-(But-3-yn-1-yl)-4-methoxybenzene" remains undetermined, a comparative analysis of structurally related compounds provides a robust framework for understanding the key structural features that are pertinent to drug discovery



and development. The data and protocols presented herein serve as a valuable resource for researchers in the field.

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